[2-(N-methylanilino)-2-oxoethyl] 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate
Description
Properties
Molecular Formula |
C20H17ClN2O4S |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
[2-(N-methylanilino)-2-oxoethyl] 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate |
InChI |
InChI=1S/C20H17ClN2O4S/c1-23(13-7-3-2-4-8-13)16(24)12-27-17(25)11-22-20(26)19-18(21)14-9-5-6-10-15(14)28-19/h2-10H,11-12H2,1H3,(H,22,26) |
InChI Key |
LNXDSISMNMAOHG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)COC(=O)CNC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Biological Activity
The compound [2-(N-methylanilino)-2-oxoethyl] 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H17ClN2O4S
- Molecular Weight : 416.9 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets, leading to various pharmacological effects. It has been shown to exhibit:
- Antitumor Activity : The compound acts as a kinesin spindle protein (KSP) inhibitor, which is crucial for proper mitosis. Inhibition of KSP can lead to the arrest of cancer cells in mitosis, resulting in the formation of monopolar spindles and subsequent cell death . This mechanism positions it as a potential candidate for cancer therapeutics.
- Antimicrobial Activity : Preliminary studies suggest that derivatives with similar structures possess significant antibacterial properties. For instance, compounds with greater lipophilicity have been reported to exhibit enhanced antibacterial activity against Gram-positive bacteria. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs show promise.
Antitumor Efficacy
A study focusing on KSP inhibitors highlighted the effectiveness of similar compounds in inducing apoptosis in cancer cells. The selected compound demonstrated a favorable pharmacokinetic profile and notable in vivo efficacy, supporting its candidacy for clinical development .
Antimicrobial Studies
Research on structurally related compounds indicates that they possess broad-spectrum antimicrobial activity. For example, compounds with similar anilide structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues
Benzothiophene Derivatives
- Ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate [8] (): Shares the 2-oxoethyl aminoacetate backbone but replaces the benzothiophene with a benzylsulfanyl-phenyl group.
B. Benzimidazole-Based Acetamides ():
Compounds like N-(1H-benzimidazol-2-yl)-2-[(benzylcarbamoyl)amino]acetamide feature a benzimidazole core instead of benzothiophene.
C. Methoxyanilino Esters ():
- [2-(4-methoxyanilino)-2-oxoethyl] 2-(cyclohexanecarbonylamino)acetate: Replaces the N-methylaniline group with 4-methoxyaniline and substitutes benzothiophene with cyclohexanecarbonyl. The cyclohexane ring introduces steric bulk, likely reducing membrane permeability compared to the planar benzothiophene .
- [2-(4-methoxyanilino)-2-oxoethyl] [(3,4,5-trimethoxybenzoyl)amino]acetate: Incorporates a trimethoxybenzoyl group, enhancing electron density and possibly improving antioxidant activity relative to the chloro-benzothiophene derivative .
D. N-Substituted Dichlorophenylacetamides ():
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide features a dichlorophenylacetamide scaffold.
Physicochemical Properties
Preparation Methods
Benzothiophene Core Formation
Benzothiophene is synthesized via the Gewald reaction, combining cyclohexanone, elemental sulfur, and a nitrile under basic conditions. Alternatively, cyclization of 2-mercaptobenzoic acid with acetylene derivatives offers a high-yield route (75–85%).
Chlorination at the 3-Position
Direct electrophilic chlorination using Cl₂ in the presence of FeCl₃ (Lewis acid) achieves regioselective substitution at the 3-position. Reaction conditions (0–5°C, 4–6 hours) yield 3-chloro-1-benzothiophene in 68–72% purity, necessitating recrystallization from ethanol.
Carbonyl Chloride Formation
The 2-position is acylated via Friedel-Crafts acylation using acetic anhydride, followed by hydrolysis to the carboxylic acid. Treatment with thionyl chloride (SOCl₂) at reflux converts the acid to the corresponding acyl chloride (90–95% yield).
Synthesis of 2-[(3-Chloro-1-benzothiophene-2-carbonyl)amino]acetic Acid
Amide Coupling
The acyl chloride reacts with glycine methyl ester in dichloromethane (DCM) using triethylamine (TEA) as a base. Catalytic 4-dimethylaminopyridine (DMAP) enhances coupling efficiency, yielding 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetic acid methyl ester (82–88%). Hydrolysis with NaOH (1M, 25°C) produces the free acid.
| Step | Reagent/Condition | Yield | Purity (HPLC) |
|---|---|---|---|
| Acylation | SOCl₂, reflux, 2h | 95% | 98% |
| Coupling | Glycine methyl ester, TEA, DMAP | 85% | 95% |
| Hydrolysis | NaOH, 25°C, 1h | 90% | 97% |
Synthesis of [2-(N-Methylanilino)-2-oxoethyl] Acetate
N-Methylation of Aniline
Aniline is methylated using methyl iodide (CH₃I) in the presence of NaH (60% dispersion in mineral oil) in DMF at 0°C. Quenching with ice water and extraction with ethyl acetate yields N-methylaniline (75–80%).
Acylation with Chloroacetyl Chloride
N-Methylaniline reacts with chloroacetyl chloride in DCM, catalyzed by TEA, to form 2-chloro-N-(2-methylphenyl)acetamide (70–75%). Subsequent esterification with acetic anhydride in pyridine produces [2-(N-methylanilino)-2-oxoethyl] acetate (65–70%).
Final Coupling and Purification
Ester-Amide Condensation
The carboxylic acid (from Section 3) and [2-(N-methylanilino)-2-oxoethyl] acetate undergo Steglich esterification using N,N'-dicyclohexylcarbodiimide (DCC) and DMAP in DCM. Reaction monitoring via TLC (hexane:EtOAc, 3:1) confirms completion within 6–8 hours. Crude product is purified via silica gel chromatography (60–70% yield).
Crystallization and Characterization
Recrystallization from ethanol/water (4:1) affords the title compound as white crystals (mp 148–150°C). Structural validation is achieved through:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.85–7.40 (m, 4H, benzothiophene), 3.45 (s, 3H, N-CH₃).
-
LC-MS : m/z 417.1 [M+H]⁺.
Alternative Synthetic Routes and Optimization
Microwave-Assisted Coupling
Microwave irradiation (100°C, 30 minutes) reduces reaction time by 50% while maintaining yields at 75–80%. Solvent optimization identifies tetrahydrofuran (THF) as superior to DCM for solubility.
Q & A
Q. How to evaluate synthetic route scalability without industrial data?
- Green chemistry metrics : Calculate E-factor (waste per product gram) and atom economy .
- Step-efficiency analysis : Identify bottlenecks (e.g., low-yielding steps) for iterative optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
